Articaine hydrochloride
Overview
Description
Articaine is a local anesthetic used for inducing local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . It is widely used around the world and is the most popular local anesthetic in many European countries . It helps to alleviate pain and blocks the transmission of the pain signal .
Synthesis Analysis
The synthesis of Articaine hydrochloride involves carrying out amidation reaction on 4-methyl-3-aminothiophene-2-methyl formate utilized as a raw material and 2-chloro propionyl chloride; then carrying out the ammoniation reaction with propylamine; and carrying out salification reaction with concentrated hydrochloric acid .
Molecular Structure Analysis
The amide structure of articaine is similar to that of other local anesthetics, but its molecular structure differs through the presence of a thiophene ring instead of a benzene ring . Articaine is exceptional because it contains an additional ester group that is metabolized by esterases in blood and tissue .
Chemical Reactions Analysis
Articaine is an amide local anesthetic. Local anesthetics block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential .
Scientific Research Applications
Anesthesia Efficacy in Dentistry
Articaine hydrochloride has been extensively studied for its efficacy in dental procedures. A study demonstrated that articaine hydrochloride can be effectively used for the extraction of permanent maxillary teeth through buccal infiltration alone, potentially eliminating the need for a painful palatal injection (Somuri, Rai, & Pillai, 2012). Furthermore, comparative studies have shown that articaine hydrochloride is as effective as lidocaine hydrochloride, the most widely used dental anesthetic, in various dental procedures (Paxton & Thome, 2010).
Interaction with Prokaryotic Membrane Lipids
Articaine hydrochloride has shown to interact with prokaryotic membrane lipids, indicating its potential antimicrobial properties. The interaction with the membrane lipids may be related to the antimicrobial effects observed from articaine hydrochloride (Lygre, Moe, Nerdal, & Holmsen, 2009).
Wound Healing
A study on the effects of articaine hydrochloride on wound healing indicated that it is as safe as lidocaine from the standpoint of wound response. The study involved assessing the healing of surgical wounds in rats treated with articaine hydrochloride and comparing the results with lidocaine and control groups (Doğan, Ucok, Korkmaz, Uçok, & Karasu, 2003).
Veterinary Applications
Articaine hydrochloride has been investigated for its analgesic efficacy in veterinary medicine, such as in the removal of velvet antlers in red deer. It was found to provide effective analgesia, and no signs of toxicity or adverse effects were observed (Venkatachalam, Chambers, Kongara, & Singh, 2019).
Interaction with Model Membranes
Further studies on articaine hydrochloride's interaction with distearoylphosphatidylcholine (DSPC) model membranes using solid-state NMR techniques revealed significant interactions. These findings suggest that articaine hydrochloride can affect the molecular packing of the polar bilayer region in membranes (Song, Lygre, & Nerdal, 2008).
Pharmacokinetics and Efficacy
The pharmacokinetics, efficacy, and convulsive dose of articaine hydrochloride have beenstudied in various settings, including veterinary medicine. For example, a study on goat kids investigated the pharmacokinetics and efficacy of articaine hydrochloride following cornual nerve block, indicating its effectiveness in alleviating response to acute nociceptive stimulus during disbudding. The study also determined the convulsive dose of articaine and its corresponding plasma concentration, suggesting it as a safe and effective local anesthetic for disbudding in goat kids (Venkatachalam, Chambers, Kongara, Ward, Jacob, & Singh, 2020).
Safety in Clinical Dentistry
Articaine hydrochloride's safety as a new amide local anesthetic has been confirmed through clinical studies. One such study reported on the safety and efficacy of articaine compared to lidocaine, demonstrating a similar incidence of adverse events and affirming the safety profile of articaine in clinical dentistry (Malamed, Gagnon, & Leblanc, 2001).
Anesthetic Efficacy in Pediatric Dentistry
A systematic review and meta-analysis on the anesthetic efficacy of articaine versus lidocaine in children's dentistry found no significant difference in patient self-reported pain during treatment procedures between the two. However, patients reported significantly less post-procedure pain following articaine injections. This study highlights articaine's potential in pediatric dental treatments (Tong, Alzahrani, Sim, Tahmassebi, & Duggal, 2018).
Alternative Drug Delivery Systems
Research has also explored alternative drug delivery systems for articaine hydrochloride, such as in situ gelling systems for anesthetizing periodontal pockets. These formulations provide a low viscosity fluid at room temperature that transforms into a rigid elastic gel at body temperature, potentially offering an alternative to conventional injectable forms (Kulkarni, Khan, & Dehghan, 2012).
Safety And Hazards
Future Directions
Articaine has been found to be a safe and efficacious local anesthetic for all routine dental procedures in patients of all ages . Recent research has also explored the use of nanostructured lipid carriers (NLCs) to increase the anesthetic effect of Articaine on inflamed tissue . Another study found that Articaine had a higher likelihood of achieving anesthetic success than lidocaine overall and in all subgroup analyses .
properties
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
Record name | Articaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Articaine hydrochloride | |
CAS RN |
161448-79-9, 23964-57-0 | |
Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Articaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTICAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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